N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Dimerization and Hydrogen Bonding
Research on similar pyrazole compounds, such as 3,5-diaryl-1H-pyrazoles, highlights their ability to form molecular dimers through hydrogen bonds, which could be relevant for the compound (Zheng, Wang, & Fan, 2010).
Biological Activity
Some derivatives of 3,5-dimethyl-1H-pyrazole have shown significant biological activities, such as antibacterial properties, suggesting potential biomedical applications for related compounds (Al-Smaisim, 2012).
Anticancer Potential
Compounds based on 3,5-dimethyl-1H-pyrazole have been evaluated for anticancer activities, indicating a possibility for the compound to have similar applications (Metwally, Abdelrazek, & Eldaly, 2016).
Complex Formation with Metals
Research on related pyrazole-based ligands demonstrates their ability to form complexes with metals like palladium, which could be relevant for catalytic or material science applications (Guerrero et al., 2008).
Antioxidant Properties
Studies have found that chalcone derivatives with pyrazole elements exhibit antioxidant properties, suggesting potential therapeutic or cosmetic applications for similar compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).
Anion-directed Assemblies
Reactions involving 1H-pyrazole compounds with acids have shown the formation of unique anion-directed assemblies, which could have implications in material science or nanotechnology (Zheng, Wang, Fan, & Zheng, 2013).
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-12-8-13(2)26(25-12)17(18-4-3-7-29-18)11-23-19(27)20(28)24-16-9-15(21)6-5-14(16)10-22/h3-9,17H,11H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMVBFVMLQQLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.